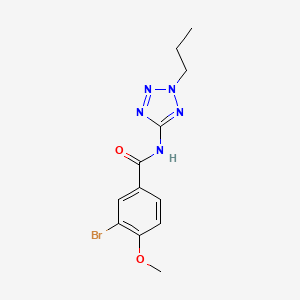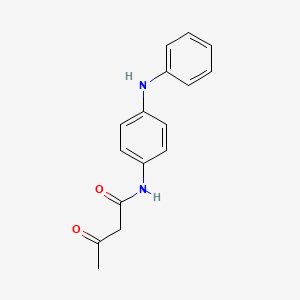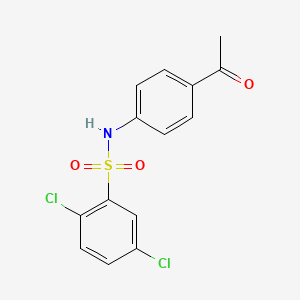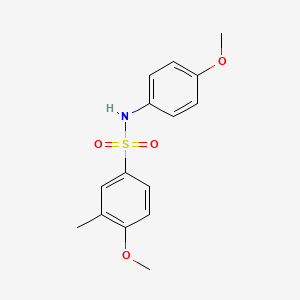
2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the tetrahydroisoquinoline family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with dopamine D2 receptors and acetylcholinesterase. As a dopamine D2 receptor antagonist, this compound binds to the receptor and prevents dopamine from binding, thus reducing the activity of the dopamine pathway. As an acetylcholinesterase inhibitor, this compound binds to the enzyme and prevents it from breaking down acetylcholine, leading to an increase in acetylcholine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory disorders such as rheumatoid arthritis. In vivo studies have shown that this compound can improve cognitive function and memory in animal models, indicating its potential as a cognitive enhancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments include its diverse biological activities, its ability to act as a dopamine D2 receptor antagonist and acetylcholinesterase inhibitor, and its potential as a cognitive enhancer and anti-cancer agent. However, there are also limitations to using this compound in lab experiments, including its potential toxicity at high concentrations and its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to explore its anti-cancer properties and develop it as a potential cancer treatment. Additionally, further research can be done to better understand its mechanism of action and its potential side effects. Finally, the synthesis method of this compound can be further optimized to improve its yield and scalability.
Synthesemethoden
The synthesis method of 2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-chloro-4-methylbenzoyl chloride with tetrahydroisoquinoline in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction results in the formation of the desired product, which can be purified through column chromatography. This synthesis method has been optimized and can be performed on a large scale, making it suitable for industrial applications.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a dopamine D2 receptor antagonist, which makes it useful for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function and memory.
Eigenschaften
IUPAC Name |
(2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-6-7-15(16(18)10-12)17(20)19-9-8-13-4-2-3-5-14(13)11-19/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKCDAVCGGEZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5721160.png)
![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)


![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)






![3-(5-{2-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5721254.png)